molecular formula C10H12FNO2 B112613 (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid CAS No. 422568-68-1

(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Cat. No. B112613
M. Wt: 197.21 g/mol
InChI Key: BBRMBENCQBOTHY-SNVBAGLBSA-N
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Description

“®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 18125-46-7. It has a molecular weight of 183.18 and its IUPAC name is (2R)-2-amino-3-(4-fluorophenyl)propanoic acid . It is stored at room temperature and has a purity of 98%. The physical form of this compound is a white to almost white crystal or powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric hydrogenation of unsaturated acids in the presence of ruthenium (II) carboxylato complexes containing chiral atropisomeric diphosphines has been used to produce compounds with similar structures .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 . This indicates that the compound has a fluorophenyl group and an amino group attached to a 2-methylpropanoic acid backbone.

Scientific Research Applications

  • 4-Fluorophenylboronic Acid

    • Scientific Field : Chemical Synthesis
  • [4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB)

    • Scientific Field : Crystallography
    • Application Summary : The compound BFAOB is synthesized and its structure is confirmed by the SC-XRD technique .
    • Methods of Application : The compound is synthesized and its structure is confirmed using the SC-XRD (Single Crystal X-Ray Diffraction) technique .
    • Results or Outcomes : The SC-XRD technique indicates that two crystallographically different molecules are present in the asymmetric unit .
  • 4-Fluorophenylboronic Acid

    • Scientific Field : Chemical Synthesis
  • [4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB)

    • Scientific Field : Crystallography
    • Application Summary : The compound BFAOB is synthesized and its structure is confirmed by the SC-XRD technique .
    • Methods of Application : The compound is synthesized and its structure is confirmed using the SC-XRD (Single Crystal X-Ray Diffraction) technique .
    • Results or Outcomes : The SC-XRD technique indicates that two crystallographically different molecules are present in the asymmetric unit .
  • 4-Fluorophenylboronic Acid

    • Scientific Field : Chemical Synthesis
  • [4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB)

    • Scientific Field : Crystallography
    • Application Summary : The compound BFAOB is synthesized and its structure is confirmed by the SC-XRD technique .
    • Methods of Application : The compound is synthesized and its structure is confirmed using the SC-XRD (Single Crystal X-Ray Diffraction) technique .
    • Results or Outcomes : The SC-XRD technique indicates that two crystallographically different molecules are present in the asymmetric unit .

Safety And Hazards

The compound is classified as causing serious eye damage and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

(2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMBENCQBOTHY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562117
Record name 4-Fluoro-alpha-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

CAS RN

422568-68-1
Record name 4-Fluoro-alpha-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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